1-Phenyl-3-(pyridin-4-yl)propan-1-ol
Overview
Description
1-Phenyl-3-(pyridin-4-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It consists of a phenyl group and a pyridin-4-yl group attached to a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(pyridin-4-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with phenylmagnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF) to form the corresponding alcohol. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic and nucleophilic reagents depending on the specific reaction.
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding alkane
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-3-(pyridin-4-yl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(pyridin-3-yl)propan-1-ol
- 1-Phenyl-3-(pyridin-2-yl)propan-1-ol
- 1-Phenyl-3-(pyridin-4-yl)butan-1-ol
Uniqueness
1-Phenyl-3-(pyridin-4-yl)propan-1-ol is unique due to its specific structural arrangement, which can influence its reactivity and biological activity. The position of the pyridinyl group (at the 4-position) can lead to different interactions and properties compared to its isomers .
Biological Activity
1-Phenyl-3-(pyridin-4-yl)propan-1-ol, also known as 3-Phenyl-3-(pyridin-4-yl)propan-1-ol, is an organic compound that has garnered attention for its potential biological activities. Its structure, which includes a phenyl group and a pyridine moiety attached to a propanol backbone, suggests that it may interact with various biological targets, making it a candidate for therapeutic applications in pharmacology and medicinal chemistry.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 213.275 g/mol. The presence of both aromatic and heterocyclic components in its structure enhances its reactivity and biological properties.
The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors within cells. Preliminary studies indicate that it may inhibit certain pathways involved in cell proliferation and apoptosis, potentially influencing inflammatory responses and neuroprotective effects.
Pharmacological Effects
Research has shown that derivatives of this compound exhibit:
- Anti-inflammatory properties : It may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Neuroprotective effects : Compounds with similar structures have demonstrated the ability to protect neuronal cells from damage, indicating possible applications in neurodegenerative disorders .
Antiproliferative Activity
In a study evaluating the antiproliferative effects against various human cancer cell lines (e.g., MCF-7 breast cancer cells), compounds similar to this compound showed significant cytotoxicity at low concentrations. For instance, modifications in the substituents at the 4-position influenced the activity, with certain derivatives exhibiting enhanced potency against cancer cells .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with biological targets such as G-protein coupled receptors and enzymes involved in metabolic pathways. These studies suggest that the compound could influence cellular signaling pathways critical for cancer progression.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals distinct biological activities associated with variations in their chemical structures. The following table summarizes some related compounds:
Compound Name | Structure Features | Notable Properties |
---|---|---|
3-Pyridinopropanol | Contains pyridine and propanol | Potential neuroprotective effects |
4-Pyridinobutanol | Longer carbon chain with pyridine | Increased hydrophobicity |
2-(5-Ethylpyridin-2-yl)ethanol | Ethyl substitution on pyridine | Different biological activity profile |
3-(Pyridin-4-ylmethyl)amino-propanol | Amino group addition | Enhanced interaction with biological targets |
This table illustrates the diversity within this chemical class while underscoring the unique characteristics of this compound, particularly its specific structural arrangement that may confer distinct biological activities .
Properties
IUPAC Name |
1-phenyl-3-pyridin-4-ylpropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14(13-4-2-1-3-5-13)7-6-12-8-10-15-11-9-12/h1-5,8-11,14,16H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBCDHNPEDEGIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=NC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.